molecular formula C5H11BrClN B2961094 (2-Bromo-1-methylcyclopropyl)methanamine hydrochloride CAS No. 2031261-11-5

(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride

Cat. No.: B2961094
CAS No.: 2031261-11-5
M. Wt: 200.5
InChI Key: NMNKVEQEDWNVHC-UHFFFAOYSA-N
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Description

(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride (CAS: 2031261-11-5) is a cyclopropane-based amine derivative with a bromine substituent and a methyl group on the strained three-membered ring. Its molecular formula is C₅H₁₁BrClN, and it has a molecular weight of 200.50 g/mol . Limited data are available on its physical properties (e.g., boiling point), and storage conditions remain unspecified in public catalogs .

Properties

IUPAC Name

(2-bromo-1-methylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c1-5(3-7)2-4(5)6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNKVEQEDWNVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-methylcyclopropyl)methanamine hydrochloride typically involves the bromination of 1-methylcyclopropylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclopropyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-Bromo-1-methylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding to target molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
(2-Bromo-1-methylcyclopropyl)methanamine HCl C₅H₁₁BrClN 200.50 2031261-11-5 Cyclopropane, Br, CH₃
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 690632-35-0 Thiazole, 4-Cl-phenyl
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine HCl Not specified Not specified Not provided Cyclopropane, Br-naphthalene
1-(1-Bromo-2,2-difluorocyclopropyl)methanamine HCl C₄H₆BrF₂N 196.46 Not provided Cyclopropane, Br, 2,2-difluoro
2-Bromo-2-methylpropan-1-amine HCl C₄H₁₁BrClN 188.49 32755-17-2 Aliphatic chain, Br, CH₃
Key Observations:
  • Cyclopropane vs. Thiazole : The thiazole-containing analog (CAS 690632-35-0) exhibits higher molecular weight (261.17 g/mol) due to the aromatic thiazole ring and 4-chlorophenyl group. Such structures are common in bioactive molecules (e.g., antimicrobial agents), whereas cyclopropane derivatives are explored for their metabolic stability .
  • Brominated Cyclopropane Analogs : The difluoro-substituted cyclopropane (C₄H₆BrF₂N) has a smaller molecular weight (196.46 g/mol) than the target compound. Fluorine’s electronegativity may enhance binding affinity in drug design but reduce solubility compared to the methyl group in the target .
  • Aliphatic vs. Cyclopropane : The aliphatic 2-bromo-2-methylpropan-1-amine HCl (CAS 32755-17-2) lacks ring strain, leading to greater conformational flexibility. Its lower molecular weight (188.49 g/mol) and decomposition at 157–159°C suggest distinct thermal stability compared to cyclopropane derivatives .

Physicochemical and Functional Differences

Melting Points and Stability:
  • Target Compound: No melting point (mp) data available .
  • Thiazole Derivatives: The thiazol-4-yl analog (CAS 690632-35-0) melts at 268°C, while its 3-chlorophenyl variant (CAS 690632-12-3) melts at 203–204°C, likely due to hydration (monohydrate form) .
  • Aliphatic Analog : Decomposes at 157–159°C, indicating lower thermal stability than cyclopropane derivatives .

Biological Activity

(2-Bromo-1-methylcyclopropyl)methanamine hydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure, characterized by a brominated cyclopropyl group, makes it an interesting candidate for research into its biological activity and therapeutic potential.

Synthesis and Properties

The synthesis of this compound typically involves the bromination of 1-methylcyclopropylmethanamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This process is optimized for high yield and purity, utilizing controlled conditions to ensure selective bromination at the desired position on the cyclopropyl ring.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The bromine atom and the amine group are crucial for its reactivity, allowing it to undergo nucleophilic substitution reactions that can modulate biological pathways. This interaction may influence various signaling pathways, making it a valuable compound in pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma cell lines .
  • Antimicrobial Activity : Some derivatives of cyclopropylmethanamines have been explored for their antimicrobial properties, indicating potential applications in treating infections .

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of cyclopropyl analogs found that certain derivatives exhibited significant activity against leukemia cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction through increased caspase activity .

Case Study 2: Antimicrobial Effects

Research on similar compounds has demonstrated their effectiveness against bacterial strains, suggesting that the brominated cyclopropane structure contributes to enhanced membrane permeability and subsequent bacterial cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
(2-Chloro-1-methylcyclopropyl)methanamineChlorinated analogModerate anticancer activity
(2-Iodo-1-methylcyclopropyl)methanamineIodinated analogEnhanced antimicrobial properties
(2-Fluoro-1-methylcyclopropyl)methanamineFluorinated analogLower reactivity compared to brominated analogs

The presence of the bromine atom in this compound imparts distinct chemical reactivity compared to its chloro, iodo, and fluoro counterparts, influencing its interactions with biological targets and enhancing its potential therapeutic applications .

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